molecular formula C21H23N3O3S B2579109 N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylethanesulfonamide CAS No. 1021091-25-7

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylethanesulfonamide

Cat. No. B2579109
CAS RN: 1021091-25-7
M. Wt: 397.49
InChI Key: PZGKUEJTYNSHSO-UHFFFAOYSA-N
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Description

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylethanesulfonamide, also known as OP3P, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Osteoporosis Treatment and Bone Turnover : One study identified a potent and selective antagonist of the alpha(v)beta(3) receptor, which has shown efficacy in in vivo models of bone turnover. This compound was selected for clinical development in osteoporosis treatment (Hutchinson et al., 2003).

  • Antimicrobial Activity : A study synthesized derivatives of phenothiazine that exhibited antimicrobial activity against selected bacteria and fungi, as well as antituberculosis activity (Sharma et al., 2012).

  • Non-Linear Optical (NLO) Properties and Anticancer Activity : A compound synthesized through a three-component reaction was investigated for its NLO properties. Molecular docking studies indicated potential inhibition of tubulin polymerization, suggesting anticancer activity (Jayarajan et al., 2019).

  • Antioxidant Activities : The synthesis and evaluation of compounds for antioxidant activities were explored in one study, adding to the compound's potential pharmaceutical applications (Saundane & Manjunatha, 2016).

  • Synthesis of Derivatives for Biological Evaluation : A study focused on synthesizing derivatives of 1-benzyl-6-oxo-1,6-dihydropyridazine and evaluating their biological properties, further emphasizing the compound's versatility in pharmaceutical research (Shainova et al., 2019).

  • Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of a derivative were conducted, highlighting its structural properties and potential applications in material science (Ullah & Stoeckli-Evans, 2021).

  • Anti-Inflammatory Activity : A study focused on the polymorphic study and anti-inflammatory activity of a 3-cyano-2-pyridone based flexible model, emphasizing the compound's pharmaceutical potential (Rai et al., 2016).

properties

IUPAC Name

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c25-21-13-12-20(19-10-5-2-6-11-19)23-24(21)16-7-15-22-28(26,27)17-14-18-8-3-1-4-9-18/h1-6,8-13,22H,7,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGKUEJTYNSHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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